molecular formula C4H8N2O2 B1346230 N-(2-formamidoethyl)formamide CAS No. 4938-92-5

N-(2-formamidoethyl)formamide

Cat. No. B1346230
CAS RN: 4938-92-5
M. Wt: 116.12 g/mol
InChI Key: NBNDPGGJEJRDBJ-UHFFFAOYSA-N
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Description

N-(2-Formamidoethyl)formamide (NFEF) is an organic compound that belongs to the class of amides. It is a formamidine derivative, which means it contains an amide group attached to a formamidine moiety. NFEF is a colorless, volatile liquid with a pungent odor. It is soluble in water and other polar solvents, and is used in a variety of applications, including organic synthesis, pharmaceuticals, biochemistry, and research.

Scientific research applications

Synthesis Processes

Formamides, including compounds like N-(2-formamidoethyl)formamide, are synthesized using various methods, often involving carbon sources such as CO2 and reducing agents like H2. A study demonstrated the synthesis of formamides containing unsaturated groups using CO2 and H2, highlighting the selectivity challenges due to the reactivity of the catalysts used in these processes (Liu et al., 2017).

Radiation-Induced Degradation Study

N-(2′-Deoxy-β-D-erythropentofuranosyl) formamide, a derivative of formamide, has been studied for its radiation-induced degradation products. This research involved the chemical synthesis of the molecule and an analysis of its molecular conformation, offering insights into the stability and reactivity of such compounds under specific conditions (Cadet et al., 1981).

Chemical Reactions and Catalysis

N-(2-formamidoethyl)formamide is part of a broader category of formamides used in cross-dehydrogenative coupling reactions. These reactions are crucial for preparing carboxamide, carbamate, and urea derivatives, which have significant applications in medicinal chemistry and natural product synthesis (He et al., 2020).

Material Science Applications

In material science, N-(2-Hydroxyethyl)formamide has been used as an additive in preparing thermoplastic starch/montmorillonite nanocomposite. This study showcases the potential of formamides in enhancing the properties of composite materials, indicating similar applications for N-(2-formamidoethyl)formamide in related fields (Dai et al., 2009).

Molecular Conformation Analysis

The molecular conformation of formamide and its derivatives has been computationally analyzed, providing insights into their stable conformations. This research is relevant to understanding the structural aspects of N-(2-formamidoethyl)formamide and its potential applications in various scientific fields (Walther, 1987).

Use in Organic Chemistry

Various N-substituted formamides, including structures similar to N-(2-formamidoethyl)formamide, have been utilized in organic chemistry reactions. For instance, they have been employed in a carbon-monoxide-free aminocarbonylation of aryl halides, highlighting their versatility in synthetic organic chemistry (Sawant et al., 2011).

Electrochemical Applications

Formamides are also important in electrochemical applications. A method for synthesizing formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid has been developed, demonstrating the potential of N-(2-formamidoethyl)formamide in similar electrochemical processes (Lin & Huang, 2018).

properties

IUPAC Name

N-(2-formamidoethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-3-5-1-2-6-4-8/h3-4H,1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNDPGGJEJRDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280279
Record name N-(2-formamidoethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-formamidoethyl)formamide

CAS RN

4938-92-5
Record name 4938-92-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-formamidoethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Ethylenebis(formamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yang, Y Chen, S Wang, J Wang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The complete molecule of the title compound, C4H8N2O2, is generated by a crystallographic inversion center. The occurence of N—H⋯O hydrogen bonds results in the formation of a …
Number of citations: 11 scripts.iucr.org

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